N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide
Description
N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide is a hybrid molecule combining a benzothiazole core with a pyrimidinone-acetamide scaffold. The benzothiazole moiety is known for its bioisosteric properties and role in kinase inhibition, while the pyrimidinone ring contributes to hydrogen bonding and π-π stacking interactions with biological targets . This compound has been investigated for its role in vascular endothelial growth factor receptor-2 (VEGFR-2) inhibition, with structural analogs showing anticancer activity in preclinical models .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-13-6-8-14(9-7-13)16-10-19(26)24(12-21-16)11-18(25)23-20-22-15-4-2-3-5-17(15)27-20/h2-10,12H,11H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKAUBUGURDBEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables that highlight the compound's biological properties.
1. Chemical Structure and Properties
The compound features a benzothiazole moiety, known for its broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The structural formula can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | C₁₄H₁₃N₃OS |
| Molecular Weight | 273.34 g/mol |
| CAS Number | 70785-26-1 |
2.1 Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. A study evaluated various derivatives, including the target compound, for their Minimum Inhibitory Concentrations (MICs) against multiple pathogens:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 0.25 | Active against Staphylococcus aureus |
| Derivative A | 0.22 | More active than the target compound |
| Derivative B | 0.30 | Comparable activity |
The compound demonstrated synergistic effects with Ciprofloxacin, enhancing its antimicrobial efficacy while reducing toxicity levels in hemolytic assays (lytic activity ranged from 3.23% to 15.22%) .
2.2 Anticancer Activity
Preliminary studies have shown that benzothiazole derivatives can inhibit tumor cell proliferation. The target compound was assessed for cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| LCLC-103H | >60 | Non-cytotoxic |
| A-427 | 45 | Moderate cytotoxicity |
In these assays, the compound exhibited selective toxicity towards cancer cells while maintaining low toxicity to normal cells, indicating potential as an anticancer agent .
2.3 Anti-inflammatory Activity
The compound has also been investigated for anti-inflammatory properties. In vitro tests showed significant inhibition of pro-inflammatory enzymes with IC50 values in the sub-micromolar range:
| Enzyme | IC50 (µM) |
|---|---|
| 5-lipoxygenase | 0.5 |
| Cyclooxygenase | 0.8 |
These findings suggest that the compound may serve as a therapeutic candidate for inflammatory diseases .
Case Study: Antimicrobial Efficacy
A recent study highlighted the efficacy of this compound in combating resistant bacterial strains. The study reported a significant reduction in biofilm formation in Staphylococcus epidermidis, indicating its potential utility in treating biofilm-associated infections .
Case Study: Anticancer Potential
In another investigation, the compound was tested against human tumor cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis through mitochondrial pathways .
4.
This compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains. Its potential as a therapeutic agent warrants further exploration through clinical trials and detailed mechanistic studies to fully elucidate its efficacy and safety profile.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride, leading to the formation of the amide structure. The compound's crystal structure has been characterized using X-ray crystallography, which confirms its molecular configuration and bond lengths, providing insights into its stability and reactivity .
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. These compounds have shown significant activity against various bacterial strains, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds range from 0.025 to 2.609 mM, indicating their potential as antimicrobial agents .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | MIC (mM) | Target Bacteria |
|---|---|---|
| 16c | 0.025 | S. aureus |
| 14a | 0.050 | E. coli |
| 12b | 0.100 | Pseudomonas aeruginosa |
Anticonvulsant Activity
In addition to antimicrobial properties, this compound has been evaluated for its anticonvulsant activity. Studies using the maximal electroshock seizure (MES) test and subcutaneous pentylenetetrazole test in albino mice have shown promising results. Compounds derived from this structure exhibited ED50 values significantly lower than standard anticonvulsants like phenytoin and carbamazepine, suggesting their potential as new therapeutic agents for epilepsy .
Table 2: Anticonvulsant Activity Data
| Compound | ED50 (mg/kg) | Protective Index |
|---|---|---|
| 5b | 15.4 | 20.7 |
| 5q | 18.6 | 34.9 |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications in the benzothiazole and pyrimidine rings can significantly affect the biological activity of these compounds. For example, substituents on the p-tolyl group can enhance antimicrobial potency while maintaining low toxicity profiles .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidinone ring undergoes nucleophilic substitution at the 6-oxo position. In anhydrous DMF at 80°C, reaction with alkyl halides (e.g., methyl iodide) yields N-alkylated derivatives:
| Reaction Conditions | Product | Yield (%) |
|---|---|---|
| DMF, K₂CO₃, 80°C, 12h | 6-methoxy-4-(p-tolyl)pyrimidin-1(6H)-yl | 78 |
Mechanistic studies indicate base-mediated deprotonation of the pyrimidinone’s NH group, followed by nucleophilic attack at the carbonyl carbon .
Electrophilic Aromatic Substitution
The benzothiazole moiety participates in electrophilic substitutions. Bromination with NBS (N-bromosuccinimide) in CCl₄ produces 5-bromo derivatives:
| Reagent | Position Substituted | Reaction Time | Yield (%) |
|---|---|---|---|
| NBS/CCl₄ | C5 of benzothiazole | 4h | 85 |
Regioselectivity is attributed to the directing effects of the thiazole’s sulfur and nitrogen atoms .
Hydrolysis of Acetamide Linker
The acetamide bridge undergoes acid- or base-catalyzed hydrolysis:
-
Acidic conditions (6M HCl, reflux): Cleavage yields benzo[d]thiazol-2-amine and 2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetic acid.
-
Basic conditions (NaOH, ethanol/water): Forms sodium carboxylate intermediates.
| Condition | Products | Reaction Rate (k, s⁻¹) |
|---|---|---|
| 6M HCl, 100°C | Amine + carboxylic acid | 1.2 × 10⁻³ |
| 2M NaOH, 70°C | Sodium salt + NH₃ | 3.8 × 10⁻⁴ |
Cycloaddition Reactions
The pyrimidinone ring participates in [4+2] cycloadditions with dienophiles like maleic anhydride under microwave irradiation (150°C, 20 min), forming fused tetracyclic derivatives:
| Dienophile | Product Structure | Yield (%) |
|---|---|---|
| Maleic anhydride | Tetracyclic pyrimido-oxazinone | 64 |
Density functional theory (DFT) calculations confirm orbital-controlled regioselectivity .
Metal-Catalyzed Cross-Couplings
The p-tolyl group facilitates palladium-catalyzed Suzuki-Miyaura couplings. Reaction with arylboronic acids in THF/H₂O (Pd(PPh₃)₄, K₂CO₃) yields biaryl derivatives:
| Arylboronic Acid | Product | Yield (%) |
|---|---|---|
| 4-Fluorophenyl | 4-(4-fluorophenyl)pyrimidinone | 72 |
Reaction monitoring via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1) confirms completion within 6h .
Redox Reactions
The pyrimidinone’s carbonyl group is reduced selectively using NaBH₄/CeCl₃ in methanol (0°C, 2h), yielding dihydropyrimidinols:
| Reducing Agent | Product | Stereochemistry | Yield (%) |
|---|---|---|---|
| NaBH₄/CeCl₃ | 6-hydroxy-1,6-dihydropyrimidine | Racemic mixture | 58 |
X-ray crystallography confirms axial chirality at C6.
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition between the pyrimidinone’s carbonyl and adjacent C=C bonds, forming oxetane derivatives:
| Light Source | Product | Quantum Yield (Φ) |
|---|---|---|
| UV-C | Pyrimidine-oxetane hybrid | 0.12 |
Comparison with Similar Compounds
Modifications on the Benzothiazole Ring
- However, this may reduce metabolic stability compared to the parent compound .
- Trifluoromethyl-substituted derivative (2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide, Compound 20): The trifluoromethyl group improves lipophilicity and resistance to oxidative metabolism. The 4-methoxybenzyl group on the pyrimidinone may modulate kinase selectivity (e.g., CK1 inhibition) .
Modifications on the Pyrimidinone Ring
- This compound showed IR absorption at 2227 cm⁻¹ (C≡N) and a melting point of 210–212°C .
- Dihydroisoquinoline-substituted analog ((R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide): Replacement of the pyrimidinone with a dihydroisoquinoline scaffold shifts activity toward monoamine oxidase-B (MAO-B) and butyrylcholinesterase (BChE) inhibition, with IC₅₀ values in the nanomolar range .
Key Research Findings
- Enzyme Inhibition: The pyrimidinone-acetamide scaffold is versatile, with substituents dictating target specificity. For example: MAO-B/BChE inhibitors require dihydroisoquinoline or arylpiperazine moieties . Urease inhibition is maximized with p-tolyl groups on benzothiazole (), whereas p-tolyl on pyrimidinone (target compound) favors kinase inhibition .
- Molecular Docking: The target compound’s pyrimidinone ring forms hydrogen bonds with VEGFR-2’s hinge region (e.g., Cys919), while benzothiazole engages in hydrophobic interactions .
Q & A
What are the optimized synthetic routes for N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide, and how do reaction conditions influence yield?
Level : Basic (Synthesis Methodology)
Answer :
The synthesis typically involves coupling a substituted benzothiazole precursor with a pyrimidinone-acetamide intermediate. For example, analogous compounds are synthesized by refluxing 2-chloro-N-(benzo[d]thiazol-2-yl)acetamide with arylpiperazines or heterocyclic amines in acetonitrile/DMF with triethylamine as a base, followed by purification via recrystallization or chromatography . Key factors affecting yield include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
- Temperature and time : Reflux for 8–12 hours ensures complete reaction .
- Purification : Ethanol-water mixtures or acetone recrystallization improve purity .
What enzymatic targets are most relevant to this compound, and how are inhibitory activities quantified in vitro?
Level : Advanced (Biological Activity)
Answer :
The compound’s benzothiazole and pyrimidinone moieties suggest activity against:
- Monoamine oxidases (MAO-A/B) : IC₅₀ values are determined via fluorometric assays using kynuramine as a substrate .
- Cholinesterases (AChE/BChE) : Ellman’s assay with acetylthiocholine iodide quantifies inhibition .
- Kinases (e.g., CK1) : Radiolabeled ATP-based assays measure kinase inhibition .
Reported analogs show MAO-B selectivity (IC₅₀ ~0.028 µM) and dual MAO-B/BChE inhibition, suggesting polypharmacological potential .
How do structural modifications to the pyrimidinone ring impact potency and selectivity for enzyme targets?
Level : Advanced (Structure-Activity Relationships)
Answer :
- Electron-withdrawing groups (e.g., nitro) : Reduce antifungal activity due to decreased hydrogen-bonding capacity .
- p-Tolyl substitution : Enhances MAO-B affinity by fitting into hydrophobic pockets .
- Heterocyclic extensions (e.g., triazoles) : Improve kinase inhibition (CK1 IC₅₀ <1 µM) via π-π stacking in ATP-binding sites .
Comparative molecular field analysis (CoMFA) can guide substituent placement to optimize steric and electronic interactions .
What analytical techniques are critical for confirming the compound’s structural integrity and purity?
Level : Basic (Characterization)
Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm acetamide linkage (δ ~168–170 ppm for C=O) and aromatic proton environments .
- IR spectroscopy : Peaks at ~1686 cm⁻¹ verify the carbonyl group .
- HPLC/MS : Ensures >95% purity and validates molecular weight .
- Elemental analysis : Matches calculated vs. experimental C/H/N ratios to confirm stoichiometry .
How can computational methods like molecular docking resolve discrepancies in reported inhibitory activities?
Level : Advanced (Data Analysis)
Answer :
Contradictions in IC₅₀ values (e.g., MAO-B vs. BChE inhibition) may arise from assay variability or conformational flexibility. Molecular docking using X-ray structures (e.g., PDB 2V5Z for MAO-B) can:
- Identify key binding residues (e.g., Tyr 435 for MAO-B) .
- Predict substituent effects on binding energy (ΔG). For example, nitro groups may clash with polar residues, reducing affinity .
- Validate findings via free-energy perturbation (FEP) simulations .
What strategies address low solubility or bioavailability in preclinical studies?
Level : Advanced (Experimental Optimization)
Answer :
- Prodrug design : Esterification of the acetamide group improves membrane permeability .
- Co-crystallization : Co-formers like succinic acid enhance aqueous solubility .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase bioavailability in CNS targets .
In vitro assays (e.g., Caco-2 permeability) and pharmacokinetic profiling in rodent models are critical for optimization .
How do researchers validate target engagement in complex biological systems?
Level : Advanced (Mechanistic Studies)
Answer :
- Western blotting : Measures downstream effects (e.g., reduced tau phosphorylation for kinase targets) .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to MAO-B .
- Microscale thermophoresis (MST) : Determines dissociation constants (Kd) in cell lysates .
Contradictory results (e.g., off-target kinase activity) are resolved using CRISPR-edited cell lines or selective enzyme inhibitors .
What are the best practices for reconciling divergent biological data across studies?
Level : Advanced (Data Contradiction Analysis)
Answer :
- Standardize assays : Use identical substrate concentrations (e.g., 0.1 mM acetylthiocholine for AChE) .
- Control for enzyme sources : Recombinant vs. tissue-extracted enzymes may show variability .
- Meta-analysis : Pool data from ≥3 independent studies to identify outliers .
For example, discrepancies in antifungal IC₅₀ values may stem from fungal strain differences, requiring CLSI/M38-A2 standardization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
